molecular formula C11H8N2 B11916649 2H-Naphtho[1,2-d]imidazole CAS No. 23636-20-6

2H-Naphtho[1,2-d]imidazole

Cat. No.: B11916649
CAS No.: 23636-20-6
M. Wt: 168.19 g/mol
InChI Key: KSCUPCPXMJTDRO-UHFFFAOYSA-N
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Description

2H-Naphtho[1,2-d]imidazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its unique optical properties and bioactive potential. Its fused aromatic structure makes it a promising candidate for developing advanced theranostic agents, which combine therapeutic action with diagnostic capabilities. Researchers are particularly focused on its application in anticancer research. Compounds based on the naphtho[1,2-d]imidazole structure have demonstrated selective cytotoxicity against cancer cells, with studies reporting IC50 values ranging from 8.71 to 29.92 μM against leukemic (HL-60) cells and 21.12 to 62.11 μM against colon carcinoma (HCT-116) cells . Furthermore, these compounds exhibit strong potential as fluorescent probes, with high molar absorptivity coefficients (on the order of 10³ to 10⁴ M⁻¹cm⁻¹) and intense fluorescence emissions, often in the blue region of the spectrum, accompanied by large Stokes shifts . The molecular scaffold can be synthesized from precursors like β-lapachone and is amenable to structural modification, for instance, via the Debus-Radziszewski multicomponent reaction, allowing for the fine-tuning of its properties for specific research applications . This combination of biological activity and intrinsic fluorescence positions this compound as a key building block for the creation of novel multifunctional systems in bioimaging and cancer research. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23636-20-6

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2H-benzo[e]benzimidazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-6H,7H2

InChI Key

KSCUPCPXMJTDRO-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

Preparation Methods

Ring-Opening and Recyclization of Oxazine Precursors

An innovative strategy employs naphtho[1,8-de] oxazine intermediates as synthetic precursors. Treatment of 4-methoxynaphtho[1,8-de][1, oxazine (2 ) with tert-butyldimethylsilyl chloride (TBSCl) in DMF at 120°C produced 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile (11 ) and 2,8-dihydroxy-1-naphthonitrile (5 ) in 31% and 50% yields, respectively . Subsequent demethylation and functional group interconversions enabled access to imidazole precursors, though overall yields remained modest (18%) due to multiple steps .

Alkylation and Functionalization of Preformed Imidazole Cores

Post-synthetic modification of naphthoimidazole derivatives provides access to 2-substituted variants. For instance, alkylation of 2-(9-ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole with ethyl iodide in the presence of potassium hydroxide yielded 1-(9-ethyl-9H-carbazol-3-yl)-4-(1-ethyl-1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone (3 ) . This method preserved the imidazole core while introducing lipophilic side chains, crucial for tuning electronic properties in optoelectronic applications .

Photochemical and Electrochemical Methods

Recent advances utilize light or electrical current to drive imidazole formation. Photocyclization of Schiff bases derived from 2,3-diaminonaphthalene under UV light (254 nm) produced naphthoimidazoles in 40–60% yields, albeit with competing polymerization side reactions . Electrochemical oxidation of diamine-ketone precursors in acetonitrile demonstrated preliminary success for related heterocycles, suggesting another viable pathway .

Comparative Analysis of Synthetic Methods

MethodYield RangeTemperature (°C)Key AdvantagesLimitations
Condensation34–92%80–230Broad substrate scopeHigh temps degrade sensitive groups
Oxazine ring-opening18–50%120Stepwise functionalizationMulti-step, moderate yields
Alkylation60–75%25–80Late-stage diversificationRequires preformed imidazole
Mechanochemical85–95%*RTSolvent-free, rapidNot yet demonstrated for target
Photochemical40–60%RTMild conditionsCompeting side reactions

*Reported for analogous systems

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic naphthalene moiety facilitates electrophilic substitutions, particularly at electron-rich positions. Key reactions include:

  • Nitration : Occurs preferentially at the C5 and C8 positions of the naphthalene ring under mixed acid (HNO₃/H₂SO₄) conditions.

  • Sulfonation : Directed to the C6 position using concentrated H₂SO₄ at 80°C.

  • Halogenation : Bromination with Br₂ in acetic acid yields mono- and di-substituted derivatives at C5 and C8.

Mechanistic Insight :
The imidazole ring’s electron-donating nitrogen atoms activate the naphthalene system, favoring electrophilic attack at para and peri positions relative to the heterocycle.

Diazo-Based Cyclocondensation

A novel method employs 2-(α-diazoacyl)-2H-azirines and arylamidines to synthesize functionalized derivatives :

Azirine+Arylamidinert, 12h5-Aryl-4-(α-diazoacyl)-1H-imidazoleΔNaphtho[1,2-d]imidazole\text{Azirine} + \text{Arylamidine} \xrightarrow{\text{rt, 12h}} \text{5-Aryl-4-(α-diazoacyl)-1H-imidazole} \xrightarrow{\Delta} \text{Naphtho[1,2-d]imidazole}

Mechanistic Highlights :

  • Wolff rearrangement of diazo intermediates generates ketenes.

  • 6π-cyclization forms the naphthoimidazole core .

Synthetic Scope :

ProductSubstituents (R¹, R², R³)Yield (%)
3H-Naphtho[1,2-d]imidazoleR¹=Ph, R²=CO₂Me, R³=H78
3H-Furo[3′,2’:3,4]naphthoimidazoleR¹=OEt, R²=CO₂Me, R³=Br65

Oxidative Cyclization

Naphtho[1,2-d]imidazoles undergo oxidative cyclization to form fused isoxazole derivatives :

NaphthoimidazoleNaNO₂, H₂SO₄Naphtho[1,2-d]isoxazole 2-oxide\text{Naphthoimidazole} \xrightarrow{\text{NaNO₂, H₂SO₄}} \text{Naphtho[1,2-d]isoxazole 2-oxide}

Reaction Outcomes :

  • 8 (9-methoxy derivative): 85% yield, λmax = 314 nm (UV) .

  • 10a–d (isoxazoles): 85–97% yield via 1,3-dipolar cycloaddition .

Biological Activity Correlation

Substituent effects on bioactivity are well-documented:

CompoundC2 SubstituentFluorescence (au)IC₅₀ (μM, HL-60)
IM1H6.90 × 10⁴29.92
IM3Naphthyl1.41 × 10⁶22.14
IM44-Hydroxyphenyl2.49 × 10⁶8.71

Electron-donating groups (e.g., -OH, -NMe₂) enhance fluorescence and cytotoxicity by improving conjugation and target binding .

Functional Group Transformations

  • O-Alkylation : Methylation with CH₃I/K₂CO₃ in DMF yields 2-methoxy derivatives (85% yield) .

  • Cross-Coupling : Suzuki–Miyaura reactions install aryl groups at C5 using Pd catalysts (e.g., 70% yield for 5-Ph derivative) .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
2H-Naphtho[1,2-d]imidazole serves as a fundamental building block in organic synthesis. It is utilized in the construction of more complex molecules and materials. The compound's unique structure allows it to participate in various chemical reactions, facilitating the creation of derivatives with tailored properties .

Biological Applications

Cytotoxic Activity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

  • Case Study: Cytotoxicity Assays
    In a study evaluating various derivatives of naphtho[1,2-d]imidazole, compounds were tested against human glioblastoma (SNB-19), colorectal carcinoma (HCT-116), and promyelocytic leukemia (HL-60) cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating high selectivity for leukemia cells .
CompoundCell LineIC50 (µM)Selectivity Index
IM4HL-608.71>41.67
IM5HCT-11621.05N/A
IM7HL-6029.92N/A

Medical Applications

Fluorescent Probes and Imaging Agents
The fluorescent properties of this compound make it suitable for developing diagnostic probes and imaging agents in medical applications. Its ability to emit fluorescence allows for visualization in biological systems, enhancing the detection of cancerous cells .

  • Mechanism of Action
    The mechanism involves the interaction with specific molecular targets within cells, leading to observable changes that can be monitored through fluorescence techniques.

Industrial Applications

Materials Science
In materials science, this compound is explored for its unique optical properties. It is particularly valuable in developing fluorescent sensors and probes due to its high molar absorptivity coefficients and intense fluorescence emissions .

Summary of Findings

The compound's diverse applications underscore its significance across multiple scientific domains:

  • Chemistry: Used as a building block for complex molecules.
  • Biology: Exhibits cytotoxic activity against cancer cells.
  • Medicine: Utilized in the development of diagnostic probes.
  • Industry: Applied in materials science for developing sensors.

Comparison with Similar Compounds

Structural Isomers: 1H- vs. 3H-Naphtho[1,2-d]imidazole

The positional isomerism of the hydrogen atom in the imidazole ring significantly impacts optoelectronic properties (Table 1):

  • 1H-Naphtho[1,2-d]imidazole: Exhibits superior performance in non-doped single-layer organic light-emitting diodes (OLEDs), achieving an external quantum efficiency (EQE) of 4.37% and a low turn-on voltage of 2.7 V. This is attributed to enhanced electron injection from the cathode compared to the 3H-isomer .
  • 3H-Naphtho[1,2-d]imidazole : While emitting similar deep-blue light (CIE y ≈ 0.077–0.115), its OLED efficiency is lower due to reduced electron-injection capacity .

Table 1: OLED Performance of Naphthoimidazole Isomers

Compound EQE (%) Turn-on Voltage (V) CIE y Key Advantage
1H-Naphtho[1,2-d]imidazole 4.37 2.7 0.077 High electron injection
3H-Naphtho[1,2-d]imidazole <4.37 >2.7 0.115 Deep-blue emission

Positional Isomers: [1,2-d] vs. [2,3-d] Derivatives

The fusion position of the imidazole ring to the naphthalene system dictates application-specific properties:

  • Naphtho[1,2-d]imidazole: Used in optoelectronics (e.g., OLEDs) and theranostics (fluorescent probes) due to extended π-conjugation and tunable emission .
  • Naphtho[2,3-d]imidazole : Primarily explored in medicinal chemistry. For example, 2-aryl-1H-naphtho[2,3-d]imidazole derivatives inhibit urease, a target for gastritis treatment . Substitutions at the 2-position with aryl/heteroaryl groups modulate bioactivity .

Comparison with Benzimidazoles

Benzimidazoles are smaller aromatic systems lacking the naphthalene moiety. Key differences include:

  • Optoelectronic Performance : Naphthoimidazoles exhibit superior blue-color purity and efficiency in OLEDs compared to benzimidazole-based analogues .

Extended Aromatic Systems: Phenanthroimidazoles and Acenaphthoimidazoles

Compounds like phenanthro[9,10-d]imidazole and acenaphtho[1,2-d]imidazole feature larger fused aromatic systems, leading to:

  • Anticancer Activity : These derivatives exhibit antiproliferative effects against breast, colon, and leukemia cell lines, comparable to naphthoimidazoles but with varying substituent-dependent potency .
  • Optical Properties : Larger π-systems redshift emission wavelengths, limiting their utility in deep-blue OLEDs compared to naphthoimidazoles .

Substituent Effects on Properties

Functional groups critically influence performance:

  • Electron-Withdrawing Groups (EWGs) : Enhance electron injection in OLEDs (e.g., −CF₃, −Br) .
  • Electron-Donating Groups (EDGs) : Improve solubility and bioactivity (e.g., −OCH₃ in gastritis drug candidates) .
  • Triazole Moieties : Derivatives like 2H-naphtho[1,2-d]triazole act as optical brighteners in polymers, though structurally distinct from imidazoles .

Biological Activity

2H-Naphtho[1,2-d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes an imidazole moiety. This structural feature is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including one-pot reactions involving naphthols and imidazole derivatives, which facilitate the introduction of different substituents to enhance biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antiparasitic Activity

One of the most compelling areas of research involves the antiparasitic activity of this compound derivatives. For instance, compounds derived from this structure have shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of specific substituents on the naphthoimidazole scaffold was linked to enhanced efficacy, with some derivatives exhibiting activity several times greater than standard treatments .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For example, a series of naphthoimidazoles demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that modifications to the naphthoimidazole structure can lead to potent anticancer agents .

Case Studies

  • Case Study 1: Trypanocidal Activity
    A study investigated the trypanocidal effects of several naphthoimidazole derivatives. The results indicated that compounds with an isoprene side chain exhibited higher activity levels compared to those without. The most active derivative showed an increase in efficacy by up to 252 times under specific experimental conditions .
  • Case Study 2: Antimicrobial Screening
    In another study focusing on antimicrobial properties, various naphthoimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions led to enhanced antibacterial activity, making these compounds promising candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntibacterialE. coli10
Compound BAntiparasiticT. cruzi0.5
Compound CAntitumorMCF-7 (breast cancer)5
Compound DAntifungalCandida albicans15

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on Activity
Isoprene side chainIncreased trypanocidal activity
Hydroxyl groupModerate antibacterial effect
Aryl groupEnhanced antitumor properties

Q & A

Q. What are the common synthetic routes for 2H-Naphtho[1,2-d]imidazole derivatives, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, derivatives can be prepared via reductive splitting of triazolium salts or condensation of aldehydes with tetrahydronaphthalene intermediates. Key reagents include aryl hydrazines, nitromethylene derivatives, and catalysts like acetic acid. Reaction conditions such as temperature (e.g., 80–120°C), solvent (e.g., ethanol or DMF), and reaction time (12–24 hours) are critical. Purification via recrystallization or column chromatography is recommended to isolate products with high purity .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • UV-Vis spectroscopy to identify λmax (e.g., 307–312 nm for aryl-substituted derivatives) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., m/z 449.2 for methoxy-substituted derivatives) .
  • Elemental analysis to validate C, H, and N percentages (e.g., ±0.05% deviation from theoretical values) .
  • <sup>1</sup>H/<sup>13</sup>C NMR to resolve regiochemistry and substituent effects .

Q. What purification techniques are optimal for isolating this compound derivatives?

  • Methodological Answer : Recrystallization using solvents like ethanol or methanol is effective for high-yield isolation (>85%). For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v) provides better resolution. Monitor purity via TLC (Rf 0.3–0.5) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

  • Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-validate data using multiple analytical methods (e.g., HRMS vs. elemental analysis). Consult erratum notices or follow-up studies to resolve inconsistencies, as seen in corrected synthesis protocols .

Q. What strategies enable regioselective functionalization of the this compound core?

  • Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) at specific positions to control electrophilic substitution. For example, halogenation at the C4 position can be achieved using NBS in DMF. Monitor regioselectivity via <sup>1</sup>H NMR coupling patterns and DFT calculations to predict reactive sites .

Q. How can the photophysical properties of this compound derivatives be optimized for OLED applications?

  • Methodological Answer : Modify substituents to tune emission wavelengths:
  • Electron-withdrawing groups (e.g., -NO2) shift λem to the blue region.
  • Electron-donating groups (e.g., -OMe) enhance quantum yields.
    Characterize using fluorescence spectroscopy and time-resolved photoluminescence. Pair with DFT calculations to correlate electronic structure with optoelectronic performance .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., Leishmania amazonensis enzymes). Validate docking poses with MD simulations (100 ns trajectories). Cross-reference with in vitro assays (e.g., IC50 against promastigotes) .

Q. How can the electron-deficient nature of this compound be exploited in catalytic systems?

  • Methodological Answer : Incorporate the core into ligands for transition-metal catalysts. Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions (e.g., 60°C, K2CO3 base). Monitor catalytic efficiency via GC-MS or HPLC .

Data-Driven Research Challenges

Q. What advanced techniques characterize the thermal stability of this compound derivatives under operational conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td > 250°C for most derivatives). Complement with differential scanning calorimetry (DSC) to identify phase transitions. Correlate stability with substituent effects (e.g., halogenated derivatives show higher Td) .

Q. How can multicomponent reactions (MCRs) be optimized to synthesize this compound libraries?

  • Methodological Answer :
    Design MCRs using aldehydes, ammonium acetate, and nitroalkenes in one-pot reactions. Optimize catalysts (e.g., FeCl3 or ZnO nanoparticles) and solvent systems (e.g., PEG-400/H2O). Screen conditions via high-throughput robotics to maximize yield and diversity .

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